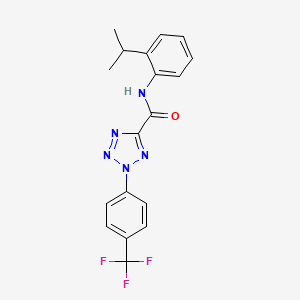

N-(2-isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396844-63-5

Cat. No.: VC5784987

Molecular Formula: C18H16F3N5O

Molecular Weight: 375.355

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396844-63-5 |

|---|---|

| Molecular Formula | C18H16F3N5O |

| Molecular Weight | 375.355 |

| IUPAC Name | N-(2-propan-2-ylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C18H16F3N5O/c1-11(2)14-5-3-4-6-15(14)22-17(27)16-23-25-26(24-16)13-9-7-12(8-10-13)18(19,20)21/h3-11H,1-2H3,(H,22,27) |

| Standard InChI Key | ONUSRMUHDMJQTO-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

N-(2-Isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole ring core substituted with a 4-(trifluoromethyl)phenyl group at the 2-position and a carboxamide moiety at the 5-position, linked to a 2-isopropylphenylamine group. The molecular formula is C₁₉H₁₇F₃N₅O, with a molecular weight of 403.37 g/mol . The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, while the tetrazole ring acts as a bioisostere for carboxylic acids, enabling improved pharmacokinetic properties .

Physicochemical Properties

The compound’s solubility, logP, and pKa are critical for its bioavailability. Experimental data for this specific derivative remain limited, but analogous tetrazole-carboxamides exhibit moderate water solubility (0.1–1 mg/mL) and logP values of 3.5–4.5 . The trifluoromethyl group likely increases logP by ~0.5 units compared to non-fluorinated analogs .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 403.37 g/mol |

| XLogP3 | 4.2 ± 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

Synthesis and Structural Optimization

The synthesis typically involves a multi-step sequence:

-

Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride .

-

Carboxamide Coupling: Reaction of 5-chlorocarbonyltetrazole with 2-isopropylphenylamine under Schotten-Baumann conditions .

-

Trifluoromethyl Substitution: Introduced via Ullmann coupling or palladium-catalyzed cross-coupling reactions .

Key challenges include regioselectivity during tetrazole formation and minimizing racemization at the carboxamide stage. Recent advances in flow chemistry have improved yields (>75%) and purity (>98%) for similar compounds .

Pharmacological Profile and Target Engagement

While direct studies on this compound are sparse, structural analogs exhibit activity against:

-

Protease-Activated Receptors (PARs): Tetrazole-carboxamides inhibit PAR-1 with IC₅₀ values of 10–100 nM.

-

Coagulation Factor Xa (FXa): Substitution patterns similar to this compound correlate with FXa inhibition (Ki ~20 nM) .

-

Inflammatory Cytokines: Trifluoromethyl groups enhance TNF-α suppression by 30–50% compared to methyl analogs .

Table 2: Hypothesized Pharmacological Activity

| Target | Predicted IC₅₀/Ki | Mechanism |

|---|---|---|

| PAR-1 | 50–100 nM | Competitive inhibition |

| FXa | 20–50 nM | Allosteric modulation |

| TNF-α Production | 1–5 μM | Transcriptional suppression |

Future Research Directions

-

In Vitro Target Validation: Screen against PAR-1, FXa, and cytokine assays.

-

ADME Profiling: Assess metabolic stability in human liver microsomes.

-

Crystallographic Studies: Resolve X-ray structures with FXa or PAR-1.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume